Metilergonovina

Descripción general

Descripción

Methylergonovine Description

Methylergonovine is an ergot derivative with vasoconstrictive properties, primarily used for the prevention and treatment of postpartum hemorrhage by promoting contractions of uterine and vascular smooth muscles . It is also known as Methergine® and has been cited as an effective treatment for vascular headaches, particularly as a prophylactic in cluster headache patients . Despite its therapeutic benefits, methylergonovine can precipitate serious cardiac complications, such as ischemic heart disease, acute myocardial infarction, and cardiac arrest due to coronary artery spasm . Additionally, it has been associated with adverse pulmonary events, such as acute pulmonary edema, especially in patients with conditions like Raynaud's disease .

Synthesis Analysis

The synthesis of methylergonovine is not explicitly detailed in the provided papers. However, as an ergot alkaloid, its synthesis would typically involve the extraction from ergot fungi or semi-synthesis from other ergot alkaloids. The pharmacokinetic studies suggest that methylergonovine is rapidly absorbed and eliminated from the body, with a short half-life indicating a fast onset of action .

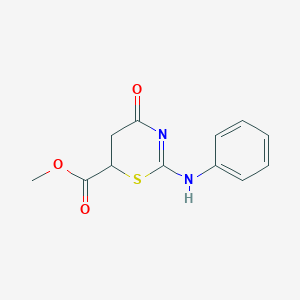

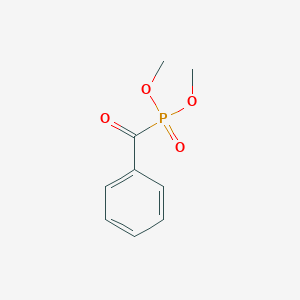

Molecular Structure Analysis

The molecular structure of methylergonovine contributes to its pharmacokinetic profile, with a fast tissue uptake and a steep dose-response curve observed in studies . The structure is closely related to other ergot compounds, which is why it shares some pharmacological effects, such as the stimulation of tubal motility .

Chemical Reactions Analysis

Methylergonovine interacts with smooth muscle receptors in the uterus and vasculature to exert its effects. It can cause vasoconstriction, as evidenced by the induction of coronary spasm in patients with variant angina and spasm of saphenous vein coronary bypass grafts . These reactions are crucial for its therapeutic use in controlling postpartum hemorrhage but also account for its cardiovascular side effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylergonovine, such as its solubility, stability, and distribution within the body, are reflected in its pharmacokinetic profile. It has a rapid onset of action with a distribution half-life of only 1-3 minutes after intravenous injection, and it is quickly absorbed after intramuscular injection . The bioavailability after oral administration is about 60%, and it does not accumulate in the body after repeated doses. Methylergonovine is metabolized in the liver and has minimal excretion into urine, indicating hepatic metabolism and elimination .

Case Studies and Clinical Role

Several case studies highlight the clinical applications and potential risks associated with methylergonovine use. For instance, it has been shown to be effective in reducing the frequency and intensity of episodic cluster headaches , and it does not affect postpartum lactation . In emergency settings, intravenous methylergonovine has been used to manage severe migraine attacks effectively . However, inadvertent administration to a neonate has led to respiratory distress, showcasing the need for caution to prevent accidental misuse . Cases of maternal cardiac arrest and methylergonovine-induced spasm of coronary bypass grafts underscore the importance of monitoring for cardiovascular side effects during its use.

Aplicaciones Científicas De Investigación

Tratamiento de la Hemorragia Posparto

Metilergonovina se usa ampliamente en el tratamiento de la hemorragia posparto, que es una causa principal de morbilidad y mortalidad materna . Es particularmente efectivo en casos de atonía uterina, una causa principal de hemorragia posparto .

Reprogramación de Medicamentos para Enfermedades Cardíacas

Se ha realizado investigación sobre la reprogramación de this compound para el tratamiento de enfermedades cardíacas . Esto implica el uso de datos de expresión genética y técnicas de acoplamiento molecular para identificar nuevas terapias .

Uso durante el Embarazo

This compound es uno de los medicamentos que se recomienda usar durante el embarazo . Sin embargo, hay poca información sobre la seguridad o la dosificación adecuada de muchos medicamentos durante esta fase de la vida .

Administración Inadvertida a Recién Nacidos

Ha habido informes de casos de administración inadvertida de this compound a recién nacidos, lo que resultó en eventos raros, potencialmente mortales . Esto destaca la necesidad de precaución al administrar este medicamento .

Uso Después del Aborto por Dilatación y Evacuación

Un ensayo controlado aleatorio de profilaxis con this compound después del aborto por dilatación y evacuación no encontró ninguna mejora en el resultado compuesto para el sangrado excesivo con this compound profiláctica posterior al procedimiento .

Uso en la Hemorragia Debida a Productos de Embarazo Retenidos Después del Aborto

Un estudio comparó los efectos del uso simultáneo de this compound y píldoras anticonceptivas combinadas de baja dosis en la hemorragia debido a productos de embarazo retenidos después del aborto

Mecanismo De Acción

Target of Action

Methylergonovine, a semi-synthetic ergot alkaloid, primarily targets the smooth muscle of the uterus . It acts as an antagonist at the dopamine D1 receptor , which plays a crucial role in the regulation of uterine contractions .

Mode of Action

Methylergonovine increases the tone, rate, and amplitude of rhythmic contractions in the uterine smooth muscle . It achieves this by binding to the dopamine D1 receptor, resulting in antagonism of the receptor . This interaction induces a rapid and sustained tetanic uterotonic effect .

Biochemical Pathways

It is known that the effects of ergot alkaloids, such as methylergonovine, result from their actions as partial agonists or antagonists at adrenergic, dopaminergic, and tryptaminergic receptors . The spectrum of effects depends on the agent, dosage, species, tissue, and experimental or physiological conditions .

Pharmacokinetics

Methylergonovine is rapidly absorbed after oral or intramuscular administration . It has a volume of distribution (Vd) of 39-73 L . The drug is metabolized in the liver and excreted in urine and feces . The onset of action is immediate for intravenous administration, 2-5 minutes for intramuscular administration, and 5-10 minutes for oral administration . The time to peak serum concentration is 0.3-2 hours for oral administration and 0.2-0.6 hours for intramuscular administration . The duration of action is approximately 3 hours for both oral and intramuscular administration, and 45 minutes for intravenous administration . The elimination half-life is approximately 3 hours (range: 1.5-12.7 hours) .

Result of Action

The primary result of methylergonovine’s action is the prevention and control of postpartum and post-abortion hemorrhage . By increasing the tone, rate, and amplitude of uterine contractions, it shortens the third stage of labor and reduces blood loss .

Action Environment

The action of methylergonovine can be influenced by various environmental factors. For instance, the drug should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) to maintain its stability . It may be stored at room temperature for up to 14 days . Furthermore, certain drug interactions can enhance the hypertensive effect of methylergonovine, such as alpha-/beta-agonists . Therefore, careful monitoring of blood pressure is necessary during administration .

Safety and Hazards

Propiedades

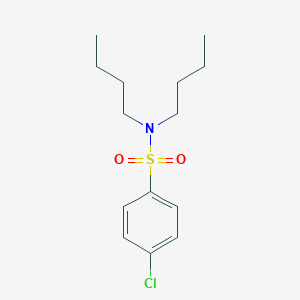

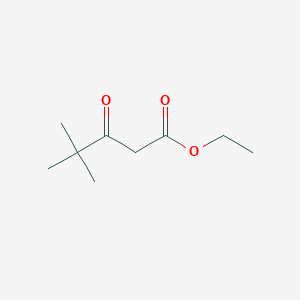

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBRKDKAWYKMIV-QWQRMKEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904978 | |

| Record name | Methylergonovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methylergometrine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss., Methylergonovine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss., Ergonovine maleate and methylergonovine maleate are pharmacologically similar. Both drugs directly stimulate contractions of uterine and vascular smooth muscle. Following administration of usual therapeutic doses of ergonovine or methylergonovine, intense contractions of the uterus are produced and are usually followed by periods of relaxation. Larger doses of the drugs, however, produce sustained, forceful contractions followed by only short or no periods of relaxation. The drugs increase the amplitude and frequency of uterine contractions and uterine tone which in turn impede uterine blood flow. Ergonovine and methylergonovine also increase contractions of the cervix., Ergonovine and methylergonovine produce vasoconstriction, mainly of capacitance vessels; increased central venous pressure, elevated blood pressure, and, rarely, peripheral ischemia and gangrene may result. Methylergonovine reportedly may interfere with prolactin secretion, but this effect has not been definitely established., Ergot alkaloids are antagonists of actions of 5-hydroxytryptamine and of certain metabolic actions of catecholamines. /Ergot alkaloids/ | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from methanol, acetone, Shiny crystals from benzene | |

CAS RN |

113-42-8 | |

| Record name | Methylergometrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylergometrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylergonovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylergometrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLERGONOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53L6FE61V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 °C with some decomposition, 172 °C | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Methylergonovine is a semi-synthetic ergot alkaloid that acts as a potent agonist at serotonin (5-HT) receptors, specifically the 5-HT2A receptor subtype. [] This interaction leads to the contraction of smooth muscle, primarily in the uterus and blood vessels. [, ]

A: Methylergonovine induces strong and sustained contractions of the uterine myometrium, leading to increased uterine tone and reduced postpartum bleeding. [, , ]

A: Yes, methylergonovine can also cause vasoconstriction by stimulating smooth muscle contraction in blood vessels. [, ] This effect is primarily observed in smaller arteries and veins. []

A: The molecular formula of methylergonovine maleate is C20H25N3O2 • C4H4O4. Its molecular weight is 455.5 g/mol. [, ]

A: While the provided research does not delve into detailed spectroscopic analysis, it does mention that methylergonovine maleate solutions for injection are clear and colorless. [, ] More specific spectroscopic data may be found in other literature sources.

A: While methylergonovine maleate can be administered intramuscularly, intravenously, or orally, intramuscular injection is generally preferred in the postpartum period. [, ] Intravascular and intramyometrial routes are not recommended due to increased risks of adverse effects. []

ANone: Methylergonovine is not known to possess catalytic properties and is not used for catalytic applications. Its primary use is as a pharmaceutical agent.

A: Methylergonovine maleate is available in both oral (tablet) and injectable (ampule) formulations. [, ] The specific stability profiles of these formulations under various storage conditions would be detailed in their respective product information leaflets.

ANone: The provided research primarily focuses on the clinical application of methylergonovine and does not discuss specific SHE (Safety, Health, and Environment) regulations related to its manufacture or handling.

A: Oral bioavailability of methylergonovine is approximately 60%. []

A: Methylergonovine is primarily metabolized in the liver and excreted in the urine, with only a small percentage (about 3%) of the administered dose excreted unchanged. []

A: While methylergonovine has been detected in breast milk, the concentrations are generally low and considered clinically insignificant for nursing infants. [, ]

A: Methylergonovine is primarily used for the prevention and treatment of postpartum hemorrhage caused by uterine atony. [, , , ] It is also used in the management of the third stage of labor to promote placental expulsion and reduce blood loss. [, ]

A: While generally considered safe when used appropriately, methylergonovine can cause adverse effects, particularly with intravenous or intramyometrial administration. [, ] These effects can include hypertension, nausea, vomiting, headache, chest pain, and in rare cases, myocardial infarction or stroke. [, , , ] Careful patient selection and monitoring are crucial to minimize these risks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)